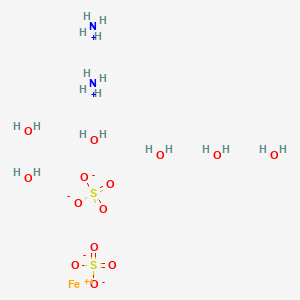
Potassium bisulfate
Vue d'ensemble
Description
Potassium bisulfate, also known as potassium hydrogen sulfate, is an inorganic compound with the chemical formula KHSO4. It is the potassium acid salt of sulfuric acid and appears as a white, water-soluble solid .
Synthesis Analysis
Potassium bisulfate is produced as the initial stage in the Mannheim process for producing potassium sulfate. The relevant conversion is the exothermic reaction of potassium chloride and sulfuric acid: KCl + H2SO4 → HCl + KHSO4 . It is also a by-product in the production of nitric acid from potassium nitrate and sulfuric acid: KNO3 + H2SO4 → KHSO4 + HNO3 .Molecular Structure Analysis
The molecular structure of potassium bisulfate consists of one potassium ion (K+) and one bisulfate ion (HSO4-) .Chemical Reactions Analysis
Thermal decomposition of potassium bisulfate forms potassium pyrosulfate: 2 KHSO4 → K2S2O7 + H2O . Above 600°C, potassium pyrosulfate converts to potassium sulfate and sulfur trioxide: K2S2O7 → K2SO4 + SO3 .Physical And Chemical Properties Analysis
Potassium bisulfate is a colorless crystalline solid that begins to decompose at its melting point. It is deliquescent, meaning that it has such a strong tendency to absorb moisture from the air that it becomes wet and dissolves in the water it has absorbed . It is soluble in water and on heating it from 300 to 700°C, it transforms to molten form .Applications De Recherche Scientifique
Production of Potassium Sulfate
Potassium bisulfate is used in the Mannheim process for producing potassium sulfate . The relevant conversion involves the exothermic reaction of potassium chloride and sulfuric acid .
Production of Nitric Acid
Potassium bisulfate is a by-product in the production of nitric acid from potassium nitrate and sulfuric acid . The reaction is as follows:
KNO3+H2SO4→KHSO4+HNO3KNO_3 + H_2SO_4 → KHSO_4 + HNO_3KNO3+H2SO4→KHSO4+HNO3
.Thermal Decomposition
Thermal decomposition of potassium bisulfate forms potassium pyrosulfate . The reaction is as follows:
2KHSO4→K2S2O7+H2O2 KHSO_4 → K_2S_2O_7 + H_2O2KHSO4→K2S2O7+H2O
. Above 600 °C, potassium pyrosulfate converts to potassium sulfate and sulfur trioxide .Food Preservation
Potassium bisulfate acts as a preservative and is a source for sulfur dioxide, which in turn prevents the degradation of food . It is used to prevent the natural degradation of food products by targeting the enzymes responsible for it .
Winemaking
Potassium bisulfate is commonly used to prepare potassium bitartrate for winemaking . It helps in the stabilization of wines, preventing them from undergoing unwanted fermentation processes .
Catalyst in Organic Synthesis
Potassium bisulfate may be employed as a catalyst in the synthesis of butyl paraben and methyl cinnamate . These are commonly used in cosmetic and personal care products .
Analytical Chemistry
Potassium bisulfate is used as a disintegrating agent in analytical chemistry . It helps in the breakdown of compounds for analysis .
Preparation of Potassium Persulfate
Potassium bisulfate is used as a precursor to prepare potassium persulfate, a powerful oxidizing agent . This is commonly used in polymer chemistry and in hair bleaching products .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
potassium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKVPAROMQMJNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KHSO4, HKO4S | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM HYDROGEN SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | potassium bisulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_bisulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7778-80-5 (Parent) | |
| Record name | Potassium bisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047715 | |
| Record name | Potassium bisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium hydrogen sulfate is a colorless crystalline solid with a sulfur odor. It may cause illness from ingestion. If heated to high temperatures it may emit toxic fumes. It is used to make fertilizers and wine., White deliquescent crystals, pieces or granules, White deliquescent solid; [Merck Index] Colorless to white hygroscopic solid; [ICSC], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER. | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM HYDROGEN SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium bisulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9508 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Freely soluble in water, insoluble in ethanol, Solubility in water, g/100ml: 49 (very good) | |
| Record name | POTASSIUM HYDROGEN SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.2 g/cm³ | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Potassium bisulfate | |
CAS RN |
7646-93-7 | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium bisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium bisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogensulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM BISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J1K03241F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Potassium Bisulfate?
A1: Potassium Bisulfate, also known as Potassium Hydrogen Sulfate, has the molecular formula KHSO4 and a molecular weight of 136.17 g/mol. []
Q2: Is Potassium Bisulfate hygroscopic? What precautions should be taken during handling and storage?
A2: Yes, Potassium Bisulfate is hygroscopic and corrosive. [] It should be stored in a cool, dry place. Proper personal protective equipment should be worn during handling, and thorough washing is recommended after contact. []
Q3: What is the melting point of Potassium Bisulfate?
A3: Potassium Bisulfate has a melting point of 214°C. []
Q4: How is Potassium Bisulfate utilized in the synthesis of esters?
A4: Potassium Bisulfate serves as an efficient catalyst in esterification reactions. It facilitates the reaction between alcohols and carboxylic acids to yield esters, often with high yields. Studies have explored its use in synthesizing various esters, including:
- Normal Propyl Cinnamylate: Synthesized from normal propyl alcohol and cinnamic acid with potassium bisulfate as a catalyst. []
- Isopropyl Cinnamylate: Prepared from isopropyl alcohol and cinnamic acid using potassium bisulfate as a catalyst. []
- n-Butyl Cinnamate: Produced from n-butanol and cinnamic acid in the presence of potassium bisulfate as a catalyst. []
- Hexyl Hexanoate: Synthesized by reacting hexanoic acid and n-hexanol with potassium bisulfate as a catalyst. []
- Amyl Cinnamate: Synthesized through the esterification of amyl alcohol with cinnamic acid, catalyzed by potassium bisulfate monohydrate. []
- Iso-butyl Cinnamate: Prepared from iso-butanol and cinnamic acid in the presence of potassium bisulfate monohydrate. []
- Phytosteryl oleate: Synthesized from stigmasterol and oleic acid using composite catalysts of potassium bisulfate and metal oxide. []
Q5: Can potassium bisulfate be reused in esterification reactions?
A5: Yes, a significant advantage of using potassium bisulfate as a catalyst is its reusability. Studies have shown that it can be easily recovered and reused multiple times in esterification reactions without significant loss of catalytic activity. [, , , ]
Q6: Beyond esterification, what other catalytic applications does Potassium Bisulfate have?
A6: Potassium Bisulfate exhibits catalytic activity in various other reactions, including:
- Dehydration-polymerization of aspartic acid: Potassium bisulfate effectively catalyzes the dehydration-polymerization of aspartic acid to produce polyaspartate. []
- Synthesis of adipic acid: Utilized as the acidic ligand in the reaction of cyclohexanone and hydrogen peroxide to form adipic acid. []
- Synthesis of glucose pentaacetate: Used as a catalyst for the synthesis of glucose pentaacetate from glucose and acetic anhydride under microwave irradiation in solvent-free conditions. []
- Conversion of acetaldehyde to metaldehyde: Demonstrates catalytic activity in the conversion of acetaldehyde to metaldehyde, with its activity influenced by compression. []
Q7: What are the advantages of using potassium bisulfate as a catalyst in organic synthesis?
A7: Potassium bisulfate offers several advantages as a catalyst, including:
Q8: How is Potassium Bisulfate utilized in fertilizer production?
A8: Potassium Bisulfate plays a crucial role in fertilizer production, particularly in the creation of S-based compound fertilizers.
- Replacement for potassium sulfate: Potassium chloride is reacted with sulfuric acid to produce potassium bisulfate and hydrogen chloride gas. [, ] This allows for the use of the more cost-effective potassium chloride as a raw material. []
- Production of foliar and Ca-S-Si compound fertilizers: Potassium bisulfate is reacted with titanium-bearing blast furnace slag to enhance the solubility of the slag and convert nutrients into plant-available forms. []
Q9: Are there environmental concerns associated with Potassium Bisulfate use?
A9: While Potassium Bisulfate offers benefits in various applications, it's crucial to consider its potential environmental impacts:
- Recycling: Exploring recycling strategies for Potassium Bisulfate, particularly in industrial processes, can contribute to resource efficiency and minimize waste. []
Q10: What analytical techniques are employed to characterize and quantify Potassium Bisulfate?
A10: Various analytical methods are utilized for characterizing and quantifying Potassium Bisulfate, including:
- X-ray diffraction (XRD): To determine the crystalline structure of potassium bisulfate and its transformations during reactions. [, ]
- Thermal gravimetric analysis (TGA): To study the thermal decomposition behavior and kinetics of reactions involving potassium bisulfate. [, ]
- Scanning electron microscopy (SEM): To examine the morphology and microstructure of potassium bisulfate samples. []
- Differential scanning calorimetry (DSC): To analyze thermal transitions, such as melting and phase changes. []
- Raman Spectroscopy: To study the vibrational modes of potassium bisulfate and its interactions in molten states. []
- Potassium Bisulfate can be used to extract alumina from coal fly ash at low temperatures. []
- The compression of Potassium Bisulfate can influence its surface acidity and catalytic activity. []
- Potassium Bisulfate has been investigated as a potential leaching agent for recovering platinum group elements from used catalytic converters. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















